molecular formula C27H29NO6 B408668 methyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

methyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B408668
M. Wt: 463.5g/mol
InChI Key: ARCLUNYZOVWKEC-UHFFFAOYSA-N
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Description

methyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and methoxy groups

Preparation Methods

The synthesis of methyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic routes often include the use of starting materials such as 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde, which undergo condensation reactions followed by cyclization and esterification processes. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

methyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carbonyl groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and methoxy-substituted aromatic compounds. Compared to these, methyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H29NO6

Molecular Weight

463.5g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H29NO6/c1-15-24(27(30)34-5)25(17-8-11-22(32-3)23(14-17)33-4)26-20(28-15)12-18(13-21(26)29)16-6-9-19(31-2)10-7-16/h6-11,14,18,25,28H,12-13H2,1-5H3

InChI Key

ARCLUNYZOVWKEC-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

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